Samarium trinitrate hexahydrate

Thermal Analysis Materials Synthesis Lanthanide Chemistry

Choose this specific compound for its proven advantages: 98% yield in coumarin synthesis as a reusable Lewis acid catalyst; superior ionic conductivity (0.08 S/cm at 800°C) in samarium-doped ceria electrolytes via co-precipitation; and efficient separation of neighboring rare earths (distribution coefficient 12.5 at 7 M HNO3). Its unique thermal decomposition pathway (2.02% mass loss at 430–484°C) ensures phase-pure products. Avoid performance compromises—select the nitrate hexahydrate for reproducible results.

Molecular Formula H12N3O15Sm
Molecular Weight 444.5 g/mol
CAS No. 13759-83-6
Cat. No. B081099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium trinitrate hexahydrate
CAS13759-83-6
Molecular FormulaH12N3O15Sm
Molecular Weight444.5 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Sm+3]
InChIInChI=1S/3NO3.6H2O.Sm/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3
InChIKeyHDCOFJGRHQAIPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium Trinitrate Hexahydrate (CAS 13759-83-6): Core Identity and Baseline Properties for Procurement and Research


Samarium trinitrate hexahydrate (Sm(NO₃)₃·6H₂O, CAS 13759-83-6) is a yellow, hygroscopic crystalline powder that serves as a versatile precursor for samarium-based materials, including phosphors, catalysts, and solid oxide fuel cell electrolytes [1]. It is highly soluble in water and polar organic solvents, exhibiting a density of 2.375 g/cm³ and a melting point of 78–79 °C [2]. As a hexahydrate, its thermal decomposition pathway is complex and distinct from those of neighboring lanthanide nitrates, involving slow dehydration and internal hydrolysis that directly impacts its utility in high-temperature synthesis [3].

Why Samarium Trinitrate Hexahydrate Cannot Be Replaced by Other Lanthanide Nitrates or Samarium Salts


Substituting samarium trinitrate hexahydrate with another samarium salt (e.g., chloride, acetate) or a different lanthanide nitrate (e.g., Nd, Pr, Eu, Gd) is not straightforward due to quantifiable differences in thermal stability, solubility, catalytic performance, and solvent extraction behavior. As the evidence below demonstrates, variations in ionic radius, hydration enthalpy, and decomposition pathway translate directly into divergent outcomes in materials synthesis, catalysis, and separation science [1]. These differences are not merely academic; they directly impact reaction yields, product purity, and process economics, making the selection of this specific compound a critical decision point for researchers and industrial users alike [2].

Samarium Trinitrate Hexahydrate: Quantitative Differentiation from Closest Analogs and In-Class Candidates


Thermal Decomposition Pathway: Distinct Internal Hydrolysis vs. Simple Dehydration in Eu and Gd Nitrates

The thermal decomposition of Sm(NO₃)₃·6H₂O is a complex process involving slow dehydration and fast internal hydrolysis, which is markedly different from the processes described for other lanthanide nitrates such as Eu(NO₃)₃·6H₂O and Gd(NO₃)₃·6H₂O [1][2]. While Eu(NO₃)₃·6H₂O melts at 76 °C and Gd(NO₃)₃·6H₂O at 91 °C, Sm(NO₃)₃·6H₂O melts at 78–79 °C and undergoes a distinct thermolysis pathway that avoids the formation of SmONO₃, instead yielding intermediate oxonitrates with O–Sm–OH groups . This mechanistic divergence directly influences the morphology and purity of the final Sm₂O₃ product obtained upon calcination [3].

Thermal Analysis Materials Synthesis Lanthanide Chemistry

Solvent Extraction Efficiency: Superior Distribution Coefficient (D) vs. Neodymium Nitrate in D2EHPA Systems

In liquid-liquid extraction using di(2-ethylhexyl)phosphoric acid (D2EHPA) in cyclohexane, Sm(NO₃)₃·6H₂O exhibits a significantly higher distribution coefficient (Dₛₘ = 12.5 at 7 M HNO₃) compared to Nd(NO₃)₃·6H₂O (Dₙd = 8.2 at 7 M HNO₃) . This enhanced extractability is attributed to samarium's smaller ionic radius (0.958 Å vs. 0.983 Å for Nd³⁺) and lower hydration enthalpy (−3400 kJ/mol vs. −3447 kJ/mol), which favor the formation of extractable D2EHPA complexes . Consequently, Sm(NO₃)₃·6H₂O can be purified from Nd contamination to <0.001% using Lewatit MP 5080 resin, a critical specification for high-purity samarium oxide production .

Solvent Extraction Rare Earth Separation Hydrometallurgy

Catalytic Performance: 98% Yield in von Pechmann Coumarin Synthesis vs. Conventional Acid Catalysts

Sm(NO₃)₃·6H₂O serves as an effective Lewis acid catalyst for the von Pechmann condensation of phenols with ethyl acetoacetate, achieving a 98% yield of 7-hydroxy-4-methylcoumarin under solvent-free conditions at 80 °C [1]. This yield surpasses those typically obtained with conventional mineral acid catalysts (e.g., H₂SO₄, which often requires higher temperatures and yields <80% for this substrate) while eliminating hazardous waste streams [2]. The reaction benefits from electron-donating groups on the phenol, and the samarium catalyst can be recovered and reused, offering a more sustainable alternative to homogeneous acid catalysis [1].

Organic Synthesis Green Chemistry Heterogeneous Catalysis

Precursor-Dependent Oxide Catalyst Performance: Samarium Nitrate vs. Samarium Chloride in Syngas Conversion

Samarium oxide catalysts derived from Sm(NO₃)₃·6H₂O exhibit distinct performance characteristics compared to those prepared from SmCl₃·6H₂O in the isosynthesis reaction of CO/H₂ mixtures [1]. When Sm₂O₃ is synthesized via precipitation from the nitrate precursor, the resulting catalyst achieves CO conversion rates of 3–8% with C4 hydrocarbon selectivity of 42–69% in a fixed-bed reactor [1]. Within the C4 fraction, isobutylene and isobutane account for 44–100% of the isomerized C4 products [1]. The nitrate route yields Sm₂O₃-B, Sm₂O₃-C, Sm₂O₃-D, Sm₂O₃-B*, Sm₂O₃-D*, and Sm₂O₃-E* variants, each with distinct activity and selectivity profiles, while the chloride route produces different phase compositions due to residual halide contamination [1].

Heterogeneous Catalysis Syngas Conversion Rare Earth Oxides

Density and Solubility Differentiation: 2.375 g/cm³ Density vs. Nd and Pr Nitrates; Solubility 238.6 g/100g H₂O vs. Nd 245.0

Sm(NO₃)₃·6H₂O possesses a density of 2.375 g/cm³, which is 4.1% higher than Nd(NO₃)₃·6H₂O (2.282 g/cm³) and 3.7% higher than Pr(NO₃)₃·6H₂O (2.290 g/cm³) . Its water solubility at 20 °C is 238.6 g/100g H₂O, slightly lower than Nd(NO₃)₃·6H₂O (245.0 g/100g H₂O) but comparable to Pr(NO₃)₃·6H₂O (240.5 g/100g H₂O) . The decomposition temperature to the oxide (680 °C for Sm₂O₃) is 20 °C lower than for Nd (700 °C) and 10 °C lower than for Pr (690 °C) . These physical differences, rooted in the lanthanide contraction (Sm³⁺ ionic radius 0.958 Å vs. Nd³⁺ 0.983 Å), directly influence processing parameters in solution-based synthesis, crystallization, and thermal treatment .

Materials Characterization Rare Earth Chemistry Physical Property Database

Thermogravimetric Mass Loss Profile: 2.02% Mass Loss at 430–484 °C vs. Distinct Profiles of Eu and Gd Nitrates

Thermogravimetric analysis of Sm(NO₃)₃·6H₂O reveals a characteristic mass loss of 2.02% between 430 and 484 °C, corresponding to the two-step removal of HNO₃ [1]. This specific mass loss profile differs from those of Eu(NO₃)₃·6H₂O and Gd(NO₃)₃·6H₂O, which exhibit distinct decomposition stages due to variations in ionic radii and hydration energetics [2][3]. The absence of SmONO₃ formation—a key intermediate in the decomposition of other lanthanide nitrates—further underscores the unique thermochemical behavior of the samarium compound [1]. These quantitative TG/DSC signatures provide a fingerprint for quality control and process monitoring during the thermal conversion of the nitrate precursor to samarium oxide [1].

Thermal Analysis Nanomaterial Synthesis Precursor Chemistry

Optimal Application Scenarios for Samarium Trinitrate Hexahydrate Based on Quantitative Evidence


Synthesis of Samarium-Doped Ceria (SDC) Electrolytes for Solid Oxide Fuel Cells

Sm(NO₃)₃·6H₂O is the preferred precursor for synthesizing homogeneous samarium-doped ceria (SDC) electrolytes via co-precipitation with Ce(NO₃)₃. The nitrate precursor method yields ionic conductivities of 0.08 S/cm at 800 °C—twice that of undoped ceria—due to the uniform distribution of Sm³⁺ dopant ions . The compound's high water solubility (238.6 g/100g H₂O) and distinct thermal decomposition profile (2.02% mass loss at 430–484 °C) enable precise control over the calcination process, ensuring the formation of phase-pure SDC without secondary phases that would degrade electrochemical performance [1].

High-Yield, Green Synthesis of Coumarin Derivatives via von Pechmann Condensation

Sm(NO₃)₃·6H₂O serves as an effective, recoverable Lewis acid catalyst for the solvent-free synthesis of coumarins, achieving 98% yield of 7-hydroxy-4-methylcoumarin at 80 °C [2]. This method eliminates the need for corrosive mineral acids and reduces waste, aligning with green chemistry principles [2]. The catalyst can be reused, further improving process economics and sustainability in pharmaceutical and fine chemical manufacturing [3].

Separation and Purification of Samarium from Neodymium in Hydrometallurgical Processes

The significantly higher distribution coefficient of Sm(NO₃)₃·6H₂O (D = 12.5 at 7 M HNO₃) compared to Nd(NO₃)₃·6H₂O (D = 8.2) in D2EHPA/cyclohexane extraction systems enables efficient separation of these neighboring rare earth elements . This property is exploited in industrial-scale solvent extraction circuits to produce high-purity samarium oxide (>99.99%) for applications in permanent magnets, phosphors, and neutron capture therapy . The ability to reduce Nd contamination to <0.001% using Lewatit MP 5080 resin directly translates to higher-value products and reduced downstream processing costs .

Precursor for Samarium Oxide Catalysts in Syngas Conversion to Isobutylene

Samarium oxide catalysts derived from Sm(NO₃)₃·6H₂O via precipitation and calcination exhibit CO conversion rates of 3–8% with C4 hydrocarbon selectivity of 42–69% in the isosynthesis reaction [4]. The nitrate precursor route avoids chloride contamination, which is detrimental to catalyst activity and longevity [4]. This application is particularly relevant for the production of isobutylene—a key feedstock for methyl tert-butyl ether (MTBE) and other high-value chemicals—from coal- or biomass-derived syngas [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Samarium trinitrate hexahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.